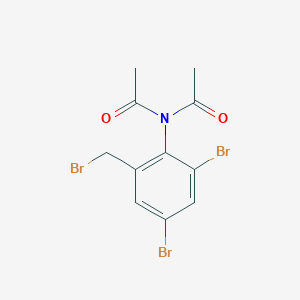
5-(Hydroxymethyl)-2',3'-O-(1-methylethylidene)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of a hydroxymethyl group at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine typically involves the protection of the ribose hydroxyl groups followed by the introduction of the hydroxymethyl group at the 5-position. One common method involves the use of 1,2:5,6-di-O-isopropylidene-D-glucose as a starting material. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and reagents like phenyl chlorothionoformate and pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylated derivative, while reduction would yield a dehydroxylated product.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleoside metabolism and RNA synthesis.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleoside metabolism, such as kinases and polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent compound, which lacks the hydroxymethyl and isopropylidene groups.
5-Methylcytidine: Similar structure but with a methyl group at the 5-position instead of a hydroxymethyl group.
2’,3’-O-Isopropylideneadenosine: Another nucleoside analog with an isopropylidene-protected ribose.
Uniqueness
5-(Hydroxymethyl)-2’,3’-O-(1-methylethylidene)cytidine is unique due to the combination of the hydroxymethyl group and the isopropylidene protection. This structure provides specific chemical properties and biological activities that are distinct from other nucleoside analogs.
Propriétés
Formule moléculaire |
C13H19N3O6 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-(hydroxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C13H19N3O6/c1-13(2)21-8-7(5-18)20-11(9(8)22-13)16-3-6(4-17)10(14)15-12(16)19/h3,7-9,11,17-18H,4-5H2,1-2H3,(H2,14,15,19)/t7-,8-,9-,11-/m1/s1 |
Clé InChI |
JKNVVCZBENODOV-TURQNECASA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)CO)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)

![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)

![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)


![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

